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Compound of Interest

Compound Name:

Benzyl 2-

(aminomethyl)pyrrolidine-1-

carboxylate

Cat. No.: B1142058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of

Cbz-protected aminomethylpyrrolidine. This compound is a valuable building block in medicinal

chemistry and drug development, and its precise structural elucidation is critical for its

application. This document outlines the key analytical techniques, experimental protocols, and

expected data for the confirmation of its chemical structure and purity.

Spectroscopic Data
The following tables summarize the expected spectroscopic data for Cbz-protected

aminomethylpyrrolidine. This data is essential for the initial identification and subsequent

structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectral Data for (S)-1-(Benzyloxycarbonyl)-2-

(aminomethyl)pyrrolidine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.35 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 5.12 Singlet 2H
Benzylic protons

(CH₂-Ph)

~ 4.05 Multiplet 1H Pyrrolidine CH

~ 3.40 Multiplet 2H
Pyrrolidine CH₂-

N(Cbz)

~ 2.80 Multiplet 2H
Aminomethyl protons

(CH₂-NH₂)

~ 1.95 Multiplet 2H Pyrrolidine CH₂

~ 1.80 Multiplet 2H Pyrrolidine CH₂

~ 1.50 Broad Singlet 2H Amine protons (NH₂)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and may vary depending on

the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data for (S)-1-(Benzyloxycarbonyl)-2-

(aminomethyl)pyrrolidine
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Chemical Shift (δ) ppm Assignment

~ 155.0 Carbonyl carbon (C=O)

~ 137.0 Aromatic quaternary carbon

~ 128.5 Aromatic CH

~ 128.0 Aromatic CH

~ 127.8 Aromatic CH

~ 66.5 Benzylic carbon (CH₂-Ph)

~ 59.0 Pyrrolidine CH

~ 47.0 Pyrrolidine CH₂-N(Cbz)

~ 45.0 Aminomethyl carbon (CH₂-NH₂)

~ 28.0 Pyrrolidine CH₂

~ 23.0 Pyrrolidine CH₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for Cbz-Protected Aminomethylpyrrolidine
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, Broad N-H stretch (primary amine)

3030 Medium Aromatic C-H stretch

2850 - 2960 Medium Aliphatic C-H stretch

~ 1690 Strong C=O stretch (urethane)

1580 - 1650 Medium N-H bend (primary amine)

1495, 1455 Medium to Weak Aromatic C=C stretch

1250 - 1020 Strong C-N stretch

690 - 770 Strong Aromatic C-H bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Expected Mass Spectrometry Data for Cbz-Protected Aminomethylpyrrolidine

(Molecular Formula: C₁₃H₁₈N₂O₂, Molecular Weight: 234.29 g/mol )[1]

m/z Ion

235.14 [M+H]⁺

143.10 [M - C₇H₇O]⁺

108.06 [C₇H₈O]⁺

91.05 [C₇H₇]⁺ (Tropylium ion)

84.08 [C₅H₁₀N]⁺ (Pyrrolidinemethyl cation)

Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural

characterization of Cbz-protected aminomethylpyrrolidine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024-4096.

Relaxation Delay: 2-5 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the

spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Methodology:

Sample Preparation: As Cbz-protected aminomethylpyrrolidine is typically an oil or low-

melting solid, the Attenuated Total Reflectance (ATR) method is ideal. Place a small drop of

the sample directly onto the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Collect a background spectrum of the clean ATR crystal and then the

sample spectrum. The instrument's software will generate the final transmittance or

absorbance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) source.

Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+).

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.
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Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the major fragment ions

to confirm the structure.

X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the molecule in the solid

state.

Methodology:

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can

be achieved by slow evaporation of a solution, vapor diffusion, or slow cooling of a saturated

solution. A variety of solvents should be screened.

Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-

crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using a

monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure

factors. Solve the crystal structure using direct methods or Patterson methods. Refine the

structural model against the experimental data to obtain the final atomic coordinates, bond

lengths, bond angles, and torsion angles.

Visualizations
The following diagrams illustrate the general workflows for the characterization and analysis of

Cbz-protected aminomethylpyrrolidine.
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Caption: Experimental workflow for the synthesis and structural characterization.
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Caption: Logical relationship of analytical techniques to structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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